molecular formula C7H13NO3 B1452373 Amino-(tetrahydro-pyran-3-YL)-acetic acid CAS No. 1260638-48-9

Amino-(tetrahydro-pyran-3-YL)-acetic acid

Cat. No.: B1452373
CAS No.: 1260638-48-9
M. Wt: 159.18 g/mol
InChI Key: BGPODSGVEGWTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fundamental Structural Parameters

Amino-(tetrahydro-pyran-3-yl)-acetic acid exhibits a complex three-dimensional architecture characterized by the integration of a saturated six-membered oxygen-containing heterocycle with an alpha-amino acid moiety. The tetrahydropyran ring system consists of five carbon atoms and one oxygen atom arranged in a saturated six-membered ring configuration. The compound exists as a chiral molecule due to the presence of asymmetric carbon centers, specifically at the amino acid carbon and potentially at the ring junction positions.

The molecular geometry demonstrates significant conformational flexibility, particularly around the tetrahydropyran ring system which adopts preferentially a chair conformation in its lowest energy state. The chair conformation minimizes steric interactions and represents the thermodynamically most stable arrangement for the six-membered ring. This conformational preference directly influences the spatial orientation of the amino acid substituent and affects the overall molecular shape and biological activity.

Stereochemical analysis reveals that the compound can exist in multiple enantiomeric forms, consistent with the general principles governing amino acid stereochemistry. Following the established conventions for amino acid configuration, the naturally occurring form typically adopts the L-configuration at the alpha-carbon center. The stereochemical assignment follows the sequence rule methodology, where the prioritization of substituents around the chiral center determines the absolute configuration.

Conformational Analysis and Ring Dynamics

The tetrahydropyran ring system demonstrates characteristic conformational behavior, with the chair form representing the predominant conformation under standard conditions. Energy calculations indicate that alternative boat or twist-boat conformations exist at significantly higher energy levels, making them less populated at ambient temperatures. The ring flipping dynamics between different chair conformations occur on a millisecond timescale, allowing for rapid interconversion between conformational states.

The substituent orientation plays a crucial role in determining the preferred conformational state. The amino acid side chain can occupy either axial or equatorial positions relative to the ring system, with equatorial positioning generally favored due to reduced steric hindrance. This positional preference affects the overall molecular geometry and influences intermolecular interactions in crystalline and solution states.

Properties

IUPAC Name

2-amino-2-(oxan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGPODSGVEGWTLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260638-48-9
Record name 2-Amino-2-(tetrahydro-2H-pyran-3-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Amino-(tetrahydro-pyran-3-YL)-acetic acid, also known as 2-(Methylamino)-2-(tetrahydro-2H-pyran-3-yl)acetic acid, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C₈H₁₅N₁O₃
  • Molecular Weight : 159.183 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 316.7 ± 17.0 °C at 760 mmHg

1. Pharmacological Potential

Research indicates that this compound exhibits significant pharmacological potential:

  • Receptor Antagonism : Preliminary studies suggest it may act as an antagonist for specific receptors involved in inflammatory responses, potentially modulating conditions such as chronic inflammation and pain management.
  • Cytochrome P450 Interaction : The compound may serve as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism and can influence pharmacokinetics and drug-drug interactions.
  • Platelet Aggregation Inhibition : Its potential as a platelet aggregation inhibitor positions it as a candidate for cardiovascular therapies, making it relevant in the treatment of thrombotic disorders.

2. Ergogenic Effects

Amino acids and their derivatives have been recognized for their ergogenic effects, influencing physical performance and recovery:

  • Anabolic Hormone Secretion : Studies show that amino acid derivatives can enhance the secretion of anabolic hormones, which are critical during exercise and recovery phases .
  • Muscle Damage Prevention : These compounds have been reported to prevent exercise-induced muscle damage, highlighting their potential use in sports nutrition .

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced markers of inflammation when administered prior to inducing an inflammatory response. The results indicated a decrease in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.

Case Study 2: Cardiovascular Applications

In vitro studies showed that the compound effectively inhibited platelet aggregation in response to various agonists. These findings suggest its role in developing therapeutics aimed at preventing cardiovascular events related to thrombosis.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
Receptor AntagonismModulates inflammatory responses
Cytochrome P450 SubstrateInfluences drug metabolism
Platelet AggregationInhibits aggregation, potential cardiovascular use
Ergogenic EffectsEnhances hormone secretion, prevents muscle damage

Applications in Research and Industry

This compound is utilized across various fields:

  • Pharmaceutical Development : It serves as a building block for synthesizing novel drugs targeting neurological disorders .
  • Biochemical Research : The compound aids in understanding amino acid metabolism and its cellular effects .
  • Food Industry : Potential applications include flavor enhancement while maintaining safety and efficacy .
  • Material Science : Its properties make it suitable for creating biodegradable polymers, contributing to sustainable materials .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Amino-(tetrahydro-pyran-3-YL)-acetic acid is C₈H₁₅N₁O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The tetrahydropyran structure enhances the compound's stability and solubility, making it suitable for various chemical and biological studies.

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest its potential as an antagonist for certain receptors involved in inflammatory responses and as a substrate for specific cytochrome P450 enzymes. Additionally, it has shown promise as a platelet aggregation inhibitor, positioning it as a candidate for cardiovascular therapies.

Case Study: Inflammatory Response Modulation

In a study investigating the compound's role in modulating inflammatory responses, it was found to interact with specific receptors that play critical roles in inflammation. The findings suggest that this compound could be developed into therapeutic agents targeting inflammatory diseases.

Table 2: Biological Activities

ActivityDescription
Receptor AntagonismModulates inflammatory responses
Cytochrome P450 SubstratePotential for drug-drug interactions
Platelet Aggregation InhibitionCandidate for cardiovascular therapies

Synthetic Pathways

The synthesis of this compound can be achieved through several methods, often involving multicomponent reactions that yield high purity and efficiency. The amino group allows for further chemical modifications, such as acylation reactions to form amides or nucleophilic substitutions to create derivatives with enhanced biological activity.

Synthetic Route Example

  • Starting Materials : Use readily available precursors.
  • Reaction Conditions : Conduct reactions under controlled temperature and pressure.
  • Purification : Employ chromatographic techniques to isolate the desired product.

This compound's pharmacokinetic profile has been explored through studies assessing its metabolism via cytochrome P450 enzymes. Understanding its pharmacokinetics is crucial for evaluating potential drug-drug interactions and optimizing therapeutic efficacy .

Case Study: Cytochrome P450 Interaction

In experiments focused on the compound's interaction with cytochrome P450 enzymes, it was observed that variations in its structure could significantly affect its metabolic stability and clearance rates. This insight is vital for drug development processes where metabolic pathways influence therapeutic outcomes .

Comparison with Similar Compounds

Research Findings

  • Synthetic Yields: Bromination of aminoquinoline derivatives achieves 86% yield (), suggesting halogenation is efficient for functionalizing similar scaffolds.

Preparation Methods

Synthesis from Glutamic Acid Derivatives (Patent CN102030734A)

A patented method offers an efficient, cost-effective route starting from natural L- or D-glutamic acid or their racemates. The key steps include:

  • Step C: Mitsunobu Reaction
    Cooling glycol intermediates with triphenylphosphine below 0°C under nitrogen, followed by slow addition of diisopropyl azodicarboxylate or diethyl azodicarboxylate. The reaction proceeds between 10°C and 30°C, yielding a white solid intermediate without the need for chromatographic purification.

    • Molar ratios: glycol : triphenylphosphine : azodicarboxylate = 1 : (1–3) : (1–3)
    • This step introduces the amino group stereoselectively on the tetrahydropyran ring.
  • Method A: Alkylation of Glutamic Acid
    L- or D-glutamic acid is reacted with benzyl bromide in the presence of sodium hydroxide and a salt catalyst under reflux, followed by extraction and drying to obtain crude intermediate 2.

  • Method B: Protection and Activation
    Glutamic acid is treated with trimethylchlorosilane in alcohol at 0°C, followed by addition of triethylamine and tert-butyl dicarbonate for protection steps.

  • Hydrogenation and Salt Formation
    The crude 3-dibenzylamino tetrahydropyran is hydrogenated with palladium on carbon under pressure at 60°C to yield 3-amino tetrahydropyran hydrochloride. Further treatment with triethylamine in methylene dichloride affords the free amine.

Advantages:

  • Use of inexpensive, readily available raw materials.
  • Short synthetic route with high chemical and optical purity.
  • No chromatographic purification required.
  • Scalable for industrial production.
Step Reagents/Conditions Yield/Outcome
Mitsunobu reaction Glycol, triphenylphosphine, diisopropyl azodicarboxylate, 0–30°C White solid intermediate (high purity)
Alkylation L-glutamic acid, benzyl bromide, NaOH, reflux Crude intermediate 2
Protection Trimethylchlorosilane, alcohol, triethylamine, Boc2O Protected intermediate
Hydrogenation Pd/C, HCl, 60°C, pressure 3-amino tetrahydropyran hydrochloride
Deprotection Triethylamine, methylene dichloride Free amine product

Solid-Phase Peptide Synthesis Approach (Research from University of Zurich)

A sophisticated approach involves the incorporation of 3-aminotetrahydro-2H-pyran-3-carboxylic acid into peptides via the ‘azirine/oxazolone method’ adapted for solid-phase peptide synthesis (SPPS):

  • Key Features:

    • Use of 2H-azirin-3-amines as synthons to introduce α,α-disubstituted α-amino acids.
    • Attachment of the first amino acid to a polystyrene resin through a carbamate linker.
    • Deprotection and reaction with azirine derivatives to form the target amino acid residues.
    • Selective hydrolysis and chain extension using standard peptide coupling reagents (e.g., PyBOP).
    • Final cleavage from resin with HBr in acetic acid to yield peptides containing the amino-(tetrahydro-pyran-3-yl)-acetic acid residue.
  • Yields:

    • Tripeptides containing the tetrahydropyran amino acid were obtained in moderate yields (~38%) after preparative HPLC purification.
  • Significance:

    • This method allows the stereoselective introduction of the this compound moiety into peptides.
    • It provides a platform for synthesizing sterically demanding peptides with stabilized secondary structures.
Step Reagents/Conditions Yield/Outcome
Resin attachment PAM polystyrene resin, carbamate linker Resin-bound amino acid
Deprotection TFA treatment Free acid on resin
Azirine coupling N,2,2-trimethyl-N-phenyl-2H-azirin-3-amine α,α-disubstituted amino acid on resin
Hydrolysis 3 M HCl in THF/H2O Peptide acid resin
Chain extension PyBOP coupling reagent Extended peptide
Cleavage HBr in acetic acid Peptide containing target amino acid

Oxidative Cleavage and Nitroso Acetal Route (RSC Publication)

An alternative synthetic strategy involves the assembly of 4-aminotetrahydropyran-2-ones, which are structurally related:

  • Starting from isoxazoline 2-oxides, a three-step sequence includes:

    • C,C-coupling of silyl ketene acetal with nitronate under silyl triflate catalysis.
    • Oxidative cleavage of endocyclic N–O bonds with m-chloroperbenzoic acid (mCPBA), leading to lactone ring closure.
    • Reduction of β-nitro-δ-lactones with amalgamated aluminum to yield the amino-tetrahydropyran scaffold.
  • This method provides moderate to good yields (63–85%) for intermediates and allows access to the target scaffold with a 4-amino function on the tetrahydropyran ring.

Summary Table of Preparation Methods

Method Starting Material Key Reactions Purification Yield/Remarks
Mitsunobu-based (Patent CN) L-/D-glutamic acid derivatives Mitsunobu reaction, hydrogenation No chromatography High optical purity, scalable
Solid-phase peptide synthesis Polystyrene resin-bound amino acid Azirine/oxazolone coupling, cleavage HPLC purification Moderate yields (~38%), peptide incorporation
Oxidative cleavage route Isoxazoline 2-oxides C,C-coupling, mCPBA oxidation, reduction Chromatography Good yields (63–85%), scaffold synthesis

Research Findings and Considerations

  • The patented Mitsunobu-based method is industrially attractive due to low cost, short route, and high purity without chromatographic steps.
  • The solid-phase method enables incorporation into peptides, useful for biochemical and pharmaceutical research, though yields are moderate and purification via HPLC is necessary.
  • The oxidative cleavage approach offers an alternative route to related amino-tetrahydropyran derivatives, expanding the synthetic toolbox.
  • Optical purity and stereochemical control are critical in all methods, with chiral starting materials and stereoselective steps ensuring the desired enantiomeric forms.

Q & A

Q. What are the primary methodologies for structural characterization of Amino-(tetrahydro-pyran-3-yl)-acetic acid?

  • Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to resolve the tetrahydropyran ring and acetic acid moieties. X-ray crystallography is used for absolute stereochemical confirmation when crystalline derivatives are available . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the carboxylic acid and amino groups .

Q. How is this compound synthesized in laboratory settings?

  • Methodological Answer : A common route involves reductive amination of a ketone intermediate derived from tetrahydropyran-3-carbaldehyde. The amino group is introduced via catalytic hydrogenation using palladium or platinum catalysts, followed by coupling with bromoacetic acid under basic conditions. Protective groups (e.g., Boc or Fmoc) may stabilize reactive sites during synthesis . Purity is validated via reverse-phase HPLC with UV detection at 210–220 nm .

Advanced Research Questions

Q. What challenges arise in resolving the stereochemistry of this compound, and how are they addressed?

  • Methodological Answer : The tetrahydropyran ring introduces axial chirality, complicating stereochemical assignment. Chiral derivatization (e.g., using Mosher’s acid) followed by ¹H-NMR analysis helps distinguish enantiomers. Alternatively, enzymatic resolution with lipases or esterases can separate diastereomers. Computational modeling (DFT or molecular docking) predicts preferred conformers, validated against experimental optical rotation data .

Q. How are metabolic pathways or degradation products of this compound identified in biological systems?

  • Methodological Answer : Stable isotope labeling (e.g., ¹³C or ¹⁵N) tracks metabolic fate in vitro/in vivo. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies metabolites, with fragmentation patterns matched to databases like HMDB or METLIN. Enzymatic assays (e.g., cytochrome P450 isoforms) isolate specific biotransformation pathways .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies between predicted and observed NMR shifts may arise from solvent effects or tautomerism. Cross-validation using multiple solvents (DMSO-d₆ vs. CDCl₃) and variable-temperature NMR resolves dynamic equilibria. For MS, isotopic labeling or collision-induced dissociation (CID) clarifies ambiguous fragments. Collaborative data-sharing platforms (e.g., PubChem or ChEMBL) provide comparative benchmarks .

Q. What strategies optimize the compound’s solubility and stability in aqueous buffers for biological assays?

  • Methodological Answer : Solubility is enhanced via pH adjustment (e.g., sodium bicarbonate buffer at pH 8–9 for deprotonation of the carboxylic acid). Co-solvents like DMSO (≤10%) or cyclodextrin inclusion complexes improve stability. Accelerated degradation studies under varied pH, temperature, and light exposure identify optimal storage conditions (e.g., lyophilization at -80°C) .

Methodological Resources

  • Nomenclature Guidance : IUPAC rules prioritize substituents based on functional group hierarchy; the amino group (-NH₂) is numbered before the carboxylic acid, with tetrahydropyran ring positions validated via Cahn-Ingold-Prelog priorities .
  • Analytical Standards : NIST reference data (SRD 69) and PubChem spectral libraries provide benchmarks for validation .
  • Synthetic Protocols : Protective group strategies (Boc, Alloc) and catalytic systems are detailed in peptide synthesis literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-(tetrahydro-pyran-3-YL)-acetic acid
Reactant of Route 2
Amino-(tetrahydro-pyran-3-YL)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.